2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
This compound (CAS: 937605-80-6) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₆H₁₂F₃N₃O₂ and a molecular weight of 335.28–335.29 . Its structure features:
- A 3-methyl group on the pyrazole ring.
- A 6-phenyl substituent on the pyridine ring.
- A 4-trifluoromethyl (CF₃) group, known for enhancing metabolic stability and electron-withdrawing properties.
- An acetic acid moiety at the 1-position, which may facilitate interactions with biological targets (e.g., enzymes or receptors).
The compound is synthesized via cyclocondensation reactions involving substituted pyrazoles and aldehydes in ionic liquid media, as described in pyrazolo[3,4-b]pyridine syntheses . It is typically stored at 2–8°C under dry conditions .
Properties
IUPAC Name |
2-[3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-9-14-11(16(17,18)19)7-12(10-5-3-2-4-6-10)20-15(14)22(21-9)8-13(23)24/h2-7H,8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLLGBHELDDWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through a series of cyclization reactions, often involving the use of hydrazine derivatives and various aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds related to the pyrazolo[3,4-b]pyridine structure exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted that certain pyrazolo derivatives demonstrated notable activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential as new antimicrobial agents .
2. Antitumor Properties
Recent investigations into the cytotoxic activities of pyrazolo derivatives have shown promising results in cancer research. The compound's structural features suggest it may inhibit tumor cell proliferation. In vitro studies have indicated that some pyrazolo compounds could serve as lead candidates for developing new antitumor agents .
3. Neurological Applications
The pyrazolo[3,4-b]pyridine scaffold is also being explored for its neuroprotective effects. Compounds within this class have shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that these compounds may enhance cognitive function and reduce neuroinflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Reference |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | |
| Antitumor | Various cancer cell lines | |
| Neuroprotective | Neuronal cell lines |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Ali et al. (2009) evaluated the antimicrobial efficacy of various pyrazolo derivatives, including 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid. The results indicated a significant reduction in bacterial growth when tested against resistant strains, highlighting the compound's potential as a therapeutic agent in infectious diseases.
Case Study 2: Antitumor Activity
In a recent publication, Souza et al. (2012) assessed the cytotoxic effects of several pyrazolo compounds on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity and warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins, while the pyrazolo[3,4-b]pyridine core is responsible for its biological activity. The compound can modulate various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural variants and their physicochemical properties:
Note: CAS number discrepancies exist in evidence (e.g., 937605-80-6 is listed for both phenyl and 4-fluorophenyl variants in different sources ).
Impact of Substituents on Properties
6-Position Modifications
- Phenyl vs. Furan/Thiophene: Phenyl (target compound) increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. Thiophene (CAS 937606-02-5) enhances π-π interactions with aromatic residues in proteins .
Electron-Withdrawing Groups (4-Fluorophenyl) :
3-Position Modifications
- Methyl vs. Cyclopropyl :
4-Position Modifications
- CF₃ vs. CHF₂ :
- The trifluoromethyl group (target compound) is strongly electron-withdrawing, stabilizing the pyridine ring and influencing acidity (pKa ~3.5 for acetic acid moiety).
- Difluoromethyl (CAS 1006444-98-9) is less stabilizing but may reduce off-target interactions .
Biological Activity
2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS No. 937605-80-6) is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H12F3N3O2, with a molecular weight of 335.281 g/mol. The structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H12F3N3O2 |
| Molecular Weight | 335.281 g/mol |
| Core Structure | Pyrazolo[3,4-b]pyridine |
| Functional Groups | Acetic acid moiety, trifluoromethyl group |
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit a range of biological activities. The specific biological activities of this compound have not been comprehensively documented in the literature; however, insights can be drawn from related compounds.
Anti-inflammatory Activity
Pyrazolo[3,4-b]pyridines have shown promise as anti-inflammatory agents. For instance, similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an anti-inflammatory agent.
Anticancer Potential
Compounds within this class have also been investigated for their anticancer properties. Studies have demonstrated that pyrazolo[3,4-b]pyridines can inhibit various kinases involved in cancer cell proliferation and survival. For example, certain derivatives have shown selective inhibition against cyclin-dependent kinases (CDK), which are critical for cell cycle regulation.
Q & A
Q. How can the synthesis of 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid be optimized to improve yield and purity?
- Methodological Answer : Optimization can involve adjusting reaction parameters such as temperature (e.g., 40–100°C for coupling reactions), catalyst selection (e.g., palladium acetate with tert-butyl XPhos), and solvent systems (e.g., tert-butyl alcohol under inert atmospheres) to enhance efficiency . Multi-step protocols, including acid hydrolysis (e.g., HCl at 93–96°C), can improve purity. Purification via column chromatography or recrystallization, combined with LCMS and NMR validation, ensures structural fidelity .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use NMR (400 MHz, DMSO-d) to confirm proton environments, particularly aromatic and acetic acid moieties. ESI-MS or LCMS (e.g., m/z 311.1) verifies molecular weight, while HPLC (>95% purity) assesses purity. X-ray crystallography or FT-IR may resolve ambiguities in stereochemistry or functional groups .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Adhere to GHS hazard statements (H315, H319) by wearing nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store at 2–8°C in sealed containers. For spills, neutralize with inert absorbents and dispose via hazardous waste channels. Emergency procedures include rinsing skin/eyes with water for 15 minutes and seeking medical attention .
Advanced Research Questions
Q. What computational methods are effective in predicting reaction pathways for synthesizing pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model intermediates and transition states. Tools like the Integrated Reaction Design and Discovery (ICReDD) platform integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error approaches .
Q. How does the trifluoromethyl group influence the compound’s bioactivity, and what methods elucidate its role?
- Methodological Answer : The CF group enhances metabolic stability and lipophilicity, impacting target binding. Structure-activity relationship (SAR) studies via analogs (e.g., replacing CF with CH) can isolate its effects. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like mTOR or autophagy-related proteins, as seen in anti-proliferative studies .
Q. What experimental designs are suitable for evaluating this compound’s anti-proliferative effects in cancer models?
- Methodological Answer : Use prostate cancer cell lines (e.g., PC-3) treated with varying concentrations (IC determination via CCK-8 assays). Flow cytometry with propidium iodide staining quantifies apoptosis and cell cycle arrest. Western blotting validates downstream targets (e.g., p70S6K inhibition). Include positive controls (e.g., rapamycin) and triplicate replicates to ensure reproducibility .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., compare CCK-8 vs. MTT results) and standardize cell culture conditions (e.g., serum concentration, passage number). Meta-analyses of raw data (e.g., protein expression levels in Western blots) and dose-response curve reanalysis can identify outliers. Collaborative reproducibility studies are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
